
Ispinesib
Descripción general
Descripción
Ispinesib es un inhibidor de molécula pequeña novedoso y altamente específico de la proteína del huso de kinesina, una proteína motora esencial para la formación de un huso mitótico bipolar y para la progresión del ciclo celular a través de la mitosis. La proteína del huso de kinesina se expresa solo en las células en proliferación y no en las neuronas postmitóticas. This compound ha mostrado actividad clínica en pacientes con cáncer de mama localmente avanzado o metastásico que no respondió o recidivó después del tratamiento con taxanos y antraciclinas .
Aplicaciones Científicas De Investigación
Ispinesib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la proteína del huso de kinesina y sus efectos en la división celular.
Biología: Se emplea en la investigación para comprender el papel de la proteína del huso de kinesina en la mitosis y la regulación del ciclo celular.
Mecanismo De Acción
Ispinesib ejerce sus efectos uniéndose al sitio de unión alostérico de la proteína del huso de kinesina, lo que lleva a la inhibición de su función motora. Esta unión evita la liberación de difosfato de adenosina e inhibe el movimiento de la proteína del huso de kinesina a lo largo de los microtúbulos. Como resultado, this compound induce el arresto mitótico, inhibe la proliferación celular y promueve la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Ispinesib interacts with KSP, a motor protein essential for the formation of a bipolar mitotic spindle . It alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement . This interaction is critical for the biochemical reactions involving this compound.
Cellular Effects
This compound has demonstrated broad antiproliferative activity against a panel of breast cell lines . It induces a strong mitotic arrest, inhibits proliferation, and increases apoptosis . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound functions by inhibiting the ATPase activity of KSP, making it 40,000 times more selective for KSP compared to other kinesins . This inhibition leads to the formation of monoastral spindle cells, resulting in incomplete mitosis with nuclear disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to induce tumor regressions in all five models of human breast cancer . Over time, it was observed that all treated MDA-MB-468 xenografts were tumor-free survivors at 90 days post-dosing .
Dosage Effects in Animal Models
In animal models, this compound has been administered intraperitoneally as a single agent on a q4dx3 schedule at its maximum tolerated dose (MTD), inducing tumor regressions in all five models of human breast cancer .
Metabolic Pathways
It is known that this compound inhibits the function of KSP, a protein that plays a critical role in mitosis .
Transport and Distribution
It is known that this compound alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement .
Subcellular Localization
Given its role as a KSP inhibitor, it is likely that it localizes to areas of the cell where KSP is active, such as the mitotic spindle during cell division .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ispinesib involucra múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad de la empresa y generalmente implican el uso de técnicas avanzadas de síntesis orgánica .
Métodos de Producción Industrial
La producción industrial de this compound sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la pureza y calidad del compuesto. El proceso involucra la síntesis a gran escala, la purificación y las medidas de control de calidad para producir this compound adecuado para uso clínico .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ispinesib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para lograr las transformaciones químicas deseadas .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos pueden incluir varios derivados y análogos de this compound con propiedades químicas modificadas .
Comparación Con Compuestos Similares
Compuestos Similares
Monastrol: Otro inhibidor de la proteína del huso de kinesina con una estructura química diferente.
Inhibidores de Eg5: Una clase de compuestos que se dirigen a la misma proteína pero pueden tener diferentes sitios de unión y mecanismos de acción.
Singularidad de Ispinesib
This compound es único debido a su alta especificidad para la proteína del huso de kinesina y su perfil de seguridad favorable en comparación con otras terapias dirigidas a microtúbulos. Ha mostrado una actividad antitumoral significativa en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .
Actividad Biológica
Ispinesib (SB-715992) is a potent allosteric inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitotic spindle formation and cell cycle progression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly breast and pancreatic cancers. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
This compound inhibits KSP by binding to the motor domain, disrupting its ability to interact with microtubules and preventing the normal progression of mitosis. This inhibition leads to mitotic arrest, characterized by the formation of monopolar spindles and subsequent apoptosis in cancer cells. The selectivity of this compound for KSP is over 10,000-fold compared to other kinesins, which minimizes off-target effects .
In Vitro Studies
This compound has demonstrated broad antiproliferative activity across various cancer cell lines. In a study involving 53 breast cancer cell lines, it exhibited significant growth inhibition with IC50 values ranging from 1.2 to 9.5 nM . The compound was particularly effective against the MDA-MB-468 cell line, where it induced higher levels of mitotic markers such as phospho-histone H3 (PH3) compared to less sensitive lines like BT-474 .
In Vivo Studies
In preclinical models, this compound has shown promising results:
- Breast Cancer Models : In xenograft studies, this compound led to tumor regressions in five different breast cancer models, with tumor-free survivors observed in three models. Notably, it enhanced the efficacy of standard therapies such as trastuzumab and doxorubicin .
- Pancreatic Cancer : A study involving patient-derived xenograft (PDX) models indicated that this compound significantly reduced tumor volume (mean tumor volume reduced from 652.2 mm³ to 18.1 mm³) and weight compared to controls .
Clinical Trials
Clinical evaluations have shown that this compound is well-tolerated with a favorable safety profile. In a Phase II trial for metastatic breast cancer patients resistant to previous treatments, it achieved a 9% response rate with notable reductions in tumor size (46% to 69%) without significant neurotoxicities or gastrointestinal side effects . The most common adverse effect was reversible neutropenia.
Case Studies
- Breast Cancer : A clinical study involving women with locally advanced breast cancer showed that this compound could effectively reduce tumor sizes while maintaining a manageable safety profile .
- Pancreatic Cancer : Patients with Eg5-positive tumors exhibited poorer outcomes; however, treatment with this compound led to significant suppression of cell proliferation and induction of apoptosis in pancreatic cancer cell lines .
Table 1: Summary of Preclinical Efficacy Studies
Cancer Type | Model Type | Tumor Volume Reduction | Response Rate | Comments |
---|---|---|---|---|
Breast Cancer | Xenograft | 46% - 69% | 9% | Enhanced activity with trastuzumab |
Pancreatic Cancer | PDX Model | 97% | N/A | Significant apoptosis induction |
Table 2: Clinical Trial Outcomes
Study Phase | Patient Population | Response Rate | Common Toxicities |
---|---|---|---|
Phase II | Metastatic Breast Cancer | 9% | Reversible neutropenia |
Phase I | Various Cancers | N/A | Minimal myelosuppression |
Propiedades
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRFPJCWMNVAV-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187307 | |
Record name | Ispinesib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336113-53-2 | |
Record name | Ispinesib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ispinesib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ispinesib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISPINESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?
A1: this compound specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, this compound prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].
Q2: Can you elaborate on the specific mechanism by which this compound inhibits KSP activity?
A2: this compound acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].
Q3: Does this compound's mechanism of action differ from other KSP inhibitors?
A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, this compound's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.
Q4: Does the p53 status of tumor cells influence their response to this compound?
A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to this compound. In medulloblastoma models, while this compound effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.
Q5: Does this compound only affect dividing cells?
A5: this compound primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. For this information, please refer to publicly available chemical databases or drug information resources.
Q7: What evidence supports the efficacy of this compound as an anticancer agent?
A7: Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, this compound has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].
Q8: Has this compound shown promise in overcoming drug resistance in cancer?
A8: Yes, this compound has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].
Q9: What are the known mechanisms of resistance to this compound?
A9: The primary mechanism of resistance to this compound and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.
Q10: Is there cross-resistance between this compound and other Eg5 inhibitors?
A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to this compound []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.
Q11: What is the typical pharmacokinetic profile of this compound?
A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. This compound administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. This compound's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].
Q12: Are there any pharmacodynamic markers used to assess this compound activity?
A12: Yes, pharmacodynamic markers have been utilized to evaluate this compound's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].
Q13: What are the main toxicities associated with this compound?
A13: The primary dose-limiting toxicity observed in clinical trials of this compound is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with this compound treatment [, ].
Q14: Have any strategies been explored to improve the delivery of this compound to specific targets or tissues?
A14: Research suggests that encapsulating this compound within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, this compound has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing this compound as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.